4-[(2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide
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Overview
Description
4-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains multiple functional groups, including a bromine atom, a hydroxyl group, a nitro group, and a hydrazone linkage, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 5-bromo-2-hydroxy-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate.
Coupling with Naphthyl Derivative: The hydrazone intermediate is then coupled with 1-naphthyl-4-oxobutanoic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The bromine atom can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- **4-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE can be compared with other hydrazone derivatives and naphthyl-containing compounds.
Uniqueness
Structural Features: The presence of multiple functional groups in a single molecule makes it unique.
Reactivity: Its ability to undergo diverse chemical reactions sets it apart from simpler compounds.
Biological Activity: Its potential biological activity, including antimicrobial and anticancer properties, highlights its uniqueness.
Properties
Molecular Formula |
C21H17BrN4O5 |
---|---|
Molecular Weight |
485.3 g/mol |
IUPAC Name |
N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-N-naphthalen-1-ylbutanediamide |
InChI |
InChI=1S/C21H17BrN4O5/c22-15-10-14(21(29)18(11-15)26(30)31)12-23-25-20(28)9-8-19(27)24-17-7-3-5-13-4-1-2-6-16(13)17/h1-7,10-12,29H,8-9H2,(H,24,27)(H,25,28)/b23-12+ |
InChI Key |
KBJMFRVTTMHGPO-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(=O)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O |
Origin of Product |
United States |
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